Sulindac Ethyl Ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H21FO3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C22H21FO3S/c1-4-26-22(24)13-20-14(2)19(18-10-7-16(23)12-21(18)20)11-15-5-8-17(9-6-15)27(3)25/h5-12H,4,13H2,1-3H3/b19-11- |
InChI Key |
OZFMCSDDWQEPMW-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC(=O)CC1=C(/C(=C/C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
Origin of Product |
United States |
Preclinical Metabolism and Biotransformation of Sulindac Ethyl Ester
Enzymatic Hydrolysis of Sulindac (B1681787) Ethyl Ester to Sulindac
The initial and essential step in the bioactivation of Sulindac Ethyl Ester is its conversion to the parent compound, Sulindac. This transformation is achieved through enzymatic hydrolysis, where the ethyl ester bond is cleaved, releasing Sulindac and ethanol (B145695). This process is fundamental as this compound itself is not the primary active agent.
The hydrolysis of ester-containing prodrugs is predominantly carried out by a class of enzymes known as carboxylesterases (CES). nih.gov In humans, two major isoforms, human liver carboxylesterase (CES1) and human intestinal carboxylesterase (CES2), are responsible for the metabolism of a wide array of ester drugs. nih.gov
CES1 (Human Liver Carboxylesterase): This enzyme is expressed at high levels in the liver and to a lesser extent in other tissues like the lungs and monocytes. nih.govnih.gov Kinetic studies on various ester prodrugs have revealed that CES1 preferentially hydrolyzes substrates that have a large acyl moiety and a small alcohol group. nih.govnih.gov this compound fits this structural profile, with Sulindac representing the bulky acyl portion and the ethyl group being the small alcohol moiety. Research on analogous ester-based non-steroidal anti-inflammatory drug (NSAID) prodrugs, such as phospho-sulindac, has demonstrated that CES1 is the primary enzyme responsible for their hydrolysis. nih.govresearchgate.net
CES2 (Human Intestinal Carboxylesterase): CES2 is found predominantly in the small intestine, liver, and kidneys. nih.gov In contrast to CES1, it generally shows a preference for substrates with a smaller acyl group and a larger alcohol component. nih.gov While CES2 contributes to the metabolism of some ester drugs, its role in the hydrolysis of this compound is likely secondary to that of CES1, given the substrate specificity. nih.gov
The enzymatic action of these esterases, particularly CES1 in the liver, ensures the efficient conversion of the administered this compound into Sulindac, which can then enter its own metabolic pathways. wuxiapptec.com
The stability of an ester prodrug like this compound is crucial for its efficacy, as it must remain intact until it reaches the site of absorption and enzymatic conversion. Stability assessments are typically conducted under conditions that simulate the physiological environments the drug will encounter.
In Vitro Stability: Laboratory studies on various NSAID ester prodrugs provide insight into the expected stability of this compound. These esters generally exhibit significant stability in acidic environments, such as that of the stomach. google.com For instance, studies on ethoxycarbonyloxy ethyl esters of NSAIDs showed a slow rate of hydrolysis in an acidic solution (0.01 N HCl), with a calculated half-life of 32 hours. google.com However, when exposed to human plasma, the hydrolysis rate was substantially faster, with a half-life of just 2.3 hours, demonstrating the efficiency of enzymatic hydrolysis in the bloodstream. google.com Studies on different amino acid conjugates of sulindac have similarly shown that the conjugates are stable in simulated gastric fluid (acidic pH) but are readily hydrolyzed in simulated intestinal fluid (neutral pH) and human plasma. researchgate.net
In Vivo Stability: Following oral administration, ester prodrugs are designed to be absorbed from the gastrointestinal tract. wuxiapptec.com The stability in gastric acid allows the intact ester to pass into the intestine and bloodstream. Once absorbed, the prodrug is rapidly hydrolyzed by carboxylesterases in the liver and blood. nih.gov For example, after oral administration of the ethyl ester prodrug telotristat (B1663555) etiprate, the ester is rapidly converted to the active drug by carboxylesterases, with minimal exposure to the intact prodrug in the systemic circulation. wuxiapptec.com This rapid in vivo conversion is a hallmark of a successful ester prodrug strategy, ensuring that high concentrations of the active parent compound are delivered to the system.
Table 1: Comparative Hydrolysis Rates of NSAID Ester Prodrugs This table is a representative example based on available data for similar compounds.
| Medium | Simulated Condition | Observed Half-Life (t½) | Primary Mechanism |
|---|---|---|---|
| 0.01 N HCl | Gastric Fluid (pH ~2) | ~32 hours google.com | Chemical (Acid) Hydrolysis |
| Human Plasma | Systemic Circulation | ~2.3 hours google.com | Enzymatic Hydrolysis |
Subsequent Metabolic Pathways of Sulindac (Parent Compound)
Once Sulindac is liberated from its ethyl ester prodrug form, it undergoes extensive metabolism, primarily involving its sulfoxide (B87167) group. These biotransformations are crucial as they lead to the formation of both the active therapeutic agent and inactive metabolites. nih.gov
Sulindac itself is a prodrug that is inactive in vitro. mdpi.com Its pharmacological activity is dependent on its metabolic reduction to Sulindac Sulfide (B99878). nih.gov This conversion is a reversible process. currentseparations.com
Sulindac Sulfide: This metabolite is the primary active form of the drug, responsible for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. aacrjournals.org The reduction is catalyzed by methionine sulfoxide reductases (Msr). nih.gov Specifically, MsrA catalyzes the reduction of the (S)-epimer of Sulindac, while an enzyme with characteristics similar to MsrB reduces the (R)-epimer. nih.gov
In parallel with the reduction pathway, Sulindac can also be irreversibly oxidized to form Sulindac Sulfone. nih.gov
Sulindac Sulfone: This metabolite is considered inactive with respect to the inhibition of prostaglandin (B15479496) synthesis, as it does not significantly inhibit COX enzymes. aacrjournals.orggoogle.com However, research has shown that Sulindac Sulfone possesses its own biological activities, including potential antineoplastic properties, that are independent of COX inhibition. google.comnih.gov
The metabolic fate of Sulindac is orchestrated by a variety of enzymes located in the liver and other tissues.
Hepatic Metabolism: The liver is the principal site for Sulindac metabolism. researchgate.net
Oxidation: The irreversible oxidation of Sulindac to Sulindac Sulfone is primarily catalyzed by the microsomal cytochrome P450 (CYP450) enzyme system. nih.gov Studies have identified several specific isoforms involved, including CYP1A1, CYP1A2, and CYP1B1, which show different specificities for the R- and S-epimers of Sulindac. nih.gov
Reduction: The reduction to the active Sulindac Sulfide is also a significant hepatic process, driven by the aforementioned methionine sulfoxide reductases. nih.gov
Extrahepatic Metabolism: While the liver is dominant, metabolic activity also occurs in other parts of the body. The gastrointestinal tract, for example, contains enzymes and microflora capable of metabolizing drugs. Colonic microflora have been noted to contribute to the reduction of Sulindac to its active sulfide metabolite. researchgate.net
Table 2: Key Enzymes in Sulindac Metabolism
| Metabolic Reaction | Metabolite | Key Enzymes | Primary Location | Activity of Metabolite |
|---|---|---|---|---|
| Reduction | Sulindac Sulfide | Methionine Sulfoxide Reductases (MsrA, MsrB) nih.gov | Liver, Gut Microflora researchgate.net | Active (Anti-inflammatory) |
| Oxidation | Sulindac Sulfone | Cytochrome P450 System (e.g., CYP1A1, CYP1A2, CYP1B1) nih.gov | Liver | Inactive (as COX inhibitor) |
Enterohepatic Recirculation of Sulindac and its Metabolites in Animal Models
Sulindac, following the hydrolysis of its ethyl ester to the active carboxylic acid form, undergoes significant metabolic transformations, primarily a reversible reduction to sulindac sulfide and an irreversible oxidation to sulindac sulfone. nih.govchemicalbook.in Preclinical studies in various animal models have demonstrated that sulindac and its sulfone metabolite are subject to extensive enterohepatic recirculation. iarc.fr This process, where the compounds are excreted in the bile, reabsorbed in the intestine, and returned to the liver, contributes to the prolonged plasma half-life of the drug. nih.gov
In contrast, the active sulfide metabolite undergoes less extensive enterohepatic recirculation. drugbank.com This differential recirculation plays a crucial role in maintaining sustained plasma levels of the active form of the drug. Studies in rats have shown that after intravenous administration of sulindac, the biliary clearance of sulindac and its sulfone metabolite were comparable, while that of the sulfide metabolite was significantly lower.
The enterohepatic cycling of the inactive prodrug (sulindac) and the inactive sulfone metabolite is a key feature of the compound's pharmacokinetics. This recirculation acts as a reservoir, allowing for the gradual conversion of sulindac to the pharmacologically active sulindac sulfide. nih.gov Research in a murine model of familial adenomatous polyposis highlighted that the sulfide metabolite is responsible for the antitumor effects, correlating with the suppression of prostaglandin synthesis in tissues. nih.gov
| Compound | Extent of Enterohepatic Recirculation | Pharmacological Activity |
|---|---|---|
| Sulindac | Extensive | Inactive (Prodrug) |
| Sulindac Sulfide | Less Extensive | Active |
| Sulindac Sulfone | Extensive | Inactive |
Influence of the Ethyl Ester Group on Metabolic Activation and Deactivation
The chemical modification of sulindac into this compound classifies it as a prodrug. The ethyl ester group is designed to be hydrolyzed in vivo by esterase enzymes, which are present in the plasma, liver, and other tissues, to release the parent compound, sulindac. wuxiapptec.com This initial metabolic step is crucial as the ethyl ester form itself is not pharmacologically active.
The primary influence of the ethyl ester group is on the drug's absorption and initial bioavailability. By masking the polar carboxylic acid group of sulindac, the ethyl ester derivative can exhibit altered physicochemical properties, such as increased lipophilicity, which may affect its transport across biological membranes. wuxiapptec.com
Once this compound is administered and absorbed, it must first undergo hydrolysis to sulindac. This conversion is a prerequisite for the subsequent metabolic activation and deactivation steps. The metabolic activation of sulindac involves its reduction to the active sulindac sulfide. nih.govchemicalbook.in This conversion is a critical step for the compound to exert its therapeutic effects. Conversely, the deactivation pathway involves the irreversible oxidation of sulindac to the inactive sulindac sulfone. nih.govchemicalbook.in
Molecular Mechanisms of Action of Sulindac Ethyl Ester and Its Derived Metabolites in Preclinical Systems
Cyclooxygenase (COX) Inhibition Profile of Sulindac (B1681787) Ethyl Ester and its Metabolites
The anti-inflammatory properties of sulindac are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes by its active sulfide (B99878) metabolite. drugbank.comnih.gov These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govapexbt.com
Comparative Inhibition of COX-1 and COX-2 Isozymes
Sulindac Sulfide is a non-selective inhibitor of both COX-1 and COX-2 isozymes. caymanchem.comnih.gov Different studies have reported varying inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ), reflecting different experimental conditions. For instance, some research indicates IC₅₀ values of 1.9 µM for COX-1 and 1.21 µM for COX-2. caymanchem.com Another study reported IC₅₀ values of 1.2 µM for COX-1 and 9.0 µM for COX-2. mdpi.com There are also reports of Kᵢ values of 1.02 µM for COX-1 and 10.43 µM for COX-2. abcam.com In contrast, the parent compound, sulindac, and its sulfone metabolite show significantly less or no inhibitory activity against these enzymes. caymanchem.comaacrjournals.org Specifically, sulindac has been reported to have an IC₅₀ of 58 µM for COX-2 and greater than 100 µM for COX-1. caymanchem.com
A derivative, sulindac sulfide amide (SSA), was found to be significantly less potent in inhibiting COX enzymes, with IC₅₀ values of 81.6 µM for COX-1 and over 200 µM for COX-2. mdpi.com This highlights that modifications to the sulindac sulfide structure can dramatically alter its COX inhibitory activity. mdpi.com
Comparative COX Inhibition of Sulindac and its Metabolites
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1 Kᵢ (µM) | COX-2 Kᵢ (µM) |
|---|---|---|---|---|
| Sulindac Sulfide | 1.2, 1.9 | 1.21, 9.0 | 1.02 | 10.43 |
| Sulindac | >100 | 58 | - | - |
| Sulindac Sulfide Amide (SSA) | 81.6 | >200 | - | - |
Analysis of Potency and Selectivity for Prostaglandin (B15479496) Synthesis Inhibition
The inhibition of COX enzymes by Sulindac Sulfide directly leads to a reduction in prostaglandin synthesis. apexbt.comaacrjournals.org For example, treatment of HCA-7 cells with Sulindac Sulfide resulted in the inhibition of prostaglandin E2 production. apexbt.com The potency of this inhibition is directly related to its ability to block the active sites of COX-1 and COX-2. The non-selective nature of Sulindac Sulfide's inhibition means that it affects prostaglandin synthesis mediated by both isozymes. caymanchem.comnih.gov The parent drug, sulindac, being a prodrug, is much less effective at inhibiting prostaglandin synthesis directly. caymanchem.commdpi.com Similarly, the sulfone metabolite lacks significant COX-inhibitory activity and thus does not potently inhibit prostaglandin synthesis through this mechanism. aacrjournals.org
Cyclooxygenase-Independent Molecular Targets and Pathways
Emerging evidence indicates that the biological effects of sulindac and its metabolites extend beyond COX inhibition, involving pathways that are independent of prostaglandin synthesis. mdpi.comnih.gov These alternative mechanisms are of significant interest, particularly in the context of cancer chemoprevention.
Modulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Phosphodiesterase (PDE) Activity
One of the key COX-independent mechanisms involves the modulation of cyclic guanosine monophosphate (cGMP) signaling. mdpi.comaacrjournals.org Sulindac metabolites have been shown to inhibit cGMP phosphodiesterases (PDEs), the enzymes responsible for the degradation of cGMP. mdpi.comnih.gov This inhibition leads to an increase in intracellular cGMP levels. mdpi.comaacrjournals.org
Studies have demonstrated that Sulindac Sulfide can inhibit the activity of cGMP phosphodiesterases in colon tumor cell lysates at concentrations that also inhibit tumor cell growth. nih.gov Specifically, PDE5, a cGMP-specific isozyme, has been identified as a key target. nih.govnih.gov Sulindac Sulfide has been shown to inhibit PDE5 activity in human breast tumor cells. nih.gov Interestingly, while Sulindac Sulfide can inhibit multiple cGMP PDE isozymes including PDE2, PDE3, and PDE10, PDE5 appears to be the most sensitive. nih.govaacrjournals.org
The sulfone metabolite of sulindac also exhibits cGMP PDE inhibitory activity, which is thought to contribute to its antineoplastic effects despite its lack of COX inhibition. aacrjournals.orgscispace.com Novel derivatives of sulindac have been developed to enhance this cGMP PDE inhibitory activity while minimizing or eliminating COX inhibition. mdpi.comnih.gov For instance, a benzylamine (B48309) derivative of sulindac was found to be a potent and selective inhibitor of cGMP hydrolysis, particularly targeting PDE5, without inhibiting COX-1 or COX-2. nih.govaacrjournals.org
cGMP PDE Inhibition by Sulindac Derivatives
| Compound | cGMP Hydrolysis IC₅₀ (µM) | cAMP Hydrolysis IC₅₀ (µM) |
|---|---|---|
| Sulindac Sulfide | 49 | 133 |
| Sulindac Benzylamine (SBA) | 8 | >200 |
The inhibition of cGMP PDEs by sulindac metabolites leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). mdpi.comaacrjournals.orgnih.gov This activation of the cGMP/PKG signaling pathway is a crucial downstream effect of PDE inhibition. mdpi.comnih.gov The activation of PKG has been linked to the induction of apoptosis and the inhibition of tumor cell proliferation. aacrjournals.orgnih.gov
For example, in colon tumor cells, the activation of the cGMP/PKG pathway by Sulindac Sulfide has been shown to suppress Wnt/β-catenin signaling, a critical pathway in colon carcinogenesis. nih.gov This leads to the downregulation of proteins like cyclin D1 and survivin, which are involved in cell cycle regulation and apoptosis resistance. nih.govnih.gov Similarly, novel sulindac derivatives that potently inhibit cGMP PDE also activate the cGMP/PKG pathway, leading to the suppression of β-catenin transcriptional activity and subsequent anti-tumor effects. nih.gov This COX-independent mechanism provides a basis for the development of safer and potentially more effective anticancer agents derived from the sulindac scaffold. scispace.comanserpress.org
Interactions with the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.gov Sulindac and its metabolites have been shown to negatively regulate this pathway through several mechanisms. mdpi.com In preclinical models, sulindac treatment leads to a decrease in the levels of nuclear β-catenin, the central effector of the pathway. mdpi.comnih.gov This reduction in nuclear β-catenin subsequently inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex. nih.govmdpi.com
Studies in colon cancer cell lines demonstrate that sulindac administration significantly suppresses β-catenin protein levels and its transcriptional activity in a dose-dependent manner. nih.gov This suppression leads to the downregulation of key Wnt target genes that promote cell proliferation, such as c-myc and cyclin D1. nih.govnih.gov The mechanism for β-catenin reduction can involve proteasomal degradation. For instance, sulindac sulfone, a metabolite with minimal COX-inhibitory activity, has been shown to promote the degradation of oncogenic β-catenin. nih.govoup.com This effect is linked to the inhibition of cyclic guanosine 3′,5′-monophosphate (cGMP) phosphodiesterase (PDE), leading to increased protein kinase G (PKG) activity, which in turn suppresses β-catenin signaling. nih.govnih.gov
| Target | Observed Effect | Model System | Reference(s) |
| β-Catenin | Downregulation of nuclear localization and protein levels. | Colon cancer cell lines, Adenomas from FAP patients. | nih.govmdpi.comnih.gov |
| β-Catenin/TCF | Inhibition of transcriptional activity. | Colon cancer cell lines, Glioma cells. | nih.govmdpi.com |
| Wnt Target Genes (c-myc, cyclin D1, survivin) | Decreased expression. | Colon, lung, and breast cancer cell lines. | nih.govnih.gov |
| cGMP/PKG Pathway | Activated by sulindac sulfide, leading to suppression of β-catenin. | Colon tumor cells. | nih.gov |
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immune responses, and cell survival. mdpi.comoup.com The effect of sulindac and its metabolites on NF-κB signaling is complex and appears to be context-dependent. patsnap.comnih.gov
In many preclinical models, sulindac acts as an inhibitor of the NF-κB pathway. patsnap.comresearchgate.net For example, sulindac and its metabolites can block the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, a key step in canonical NF-κB activation. nih.govresearchgate.net By inhibiting the IκB kinase β (IKKβ), sulindac prevents the release and nuclear translocation of the active NF-κB dimers (commonly p50/p65), thereby downregulating the expression of inflammatory and survival genes. researchgate.net
Conversely, some studies report that prolonged exposure to sulindac sulfide can, under certain conditions, induce NF-κB signaling in the absence of other stimuli. mdpi.comnih.gov This has been observed in several colon cancer cell lines, where the drug caused a decrease in IκBα levels and an increase in p65(RelA) binding to DNA. nih.gov This induction was associated with an upregulation of NF-κB target genes like IL-8 and ICAM1. nih.gov This dual effect suggests that sulindac's modulation of NF-κB is intricate, potentially contributing to both its anti-inflammatory properties and, paradoxically, some of its gastrointestinal side effects. nih.gov
| Target/Context | Observed Effect | Model System | Reference(s) |
| TNF-α-induced NF-κB activation | Inhibition of IκBα phosphorylation and degradation. | Uterine serous carcinoma cells, colon cancer cells. | nih.govresearchgate.netresearchgate.net |
| IKKβ kinase activity | Inhibition. | Colon cancer and other cell lines. | researchgate.net |
| Basal NF-κB signaling | Induction; decreased IκBα levels, increased p65 binding. | HCT-15, HCT116, SW480, SW620 colon cancer cells. | nih.gov |
| NF-κB Target Genes (e.g., IL-8, ICAM1) | Upregulation (under specific conditions). | HCT-15 colon cancer cells. | nih.gov |
| Pathway | Observed Effect | Model System | Reference(s) |
| ERK1/2 | Inhibition. | Colon cancer cells. | nih.gov |
| JNK | Activation/Phosphorylation. | Colon cancer cells. | nih.gov |
| p38 | No effect observed in some studies. | SW480 cells. | oup.com |
Inhibition of Phosphoinositide 3-kinase (PI3K)/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pro-survival pathway that is frequently hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. mdpi.com Sulindac and its derivatives have been found to inhibit this pathway. patsnap.com In lung adenocarcinoma cells, sulindac sulfide was shown to suppress cell motility promoted by transforming growth factor-beta (TGF-β) by inhibiting the phosphorylation of Akt. nih.gov This effect was similar to that of LY294002, a specific inhibitor of PI3K/Akt signaling. nih.gov
Further studies have revealed that combining sulindac with a specific PI3K/Akt pathway inhibitor enhances growth inhibition and lowers the apoptotic threshold in pancreatic cancer cells. nih.gov This suggests that inhibiting the PI3K/Akt survival pathway can sensitize cancer cells to the effects of sulindac. nih.gov The mechanism of Akt inhibition can also be linked to sulindac's interaction with other molecules. For instance, sulindac's binding to Retinoid X Receptor-alpha (RXRα) has been shown to inhibit RXRα-dependent PI3K/Akt signaling. nih.gov In head and neck cancer cells with a PIK3CA mutation, sulindac sulfide demonstrated potent anticancer effects, highlighting its activity against hyperactive PI3K/Akt signaling. nih.gov
| Target | Observed Effect | Model System | Reference(s) |
| Akt Phosphorylation | Suppression. | Lung adenocarcinoma cells (A549). | nih.gov |
| PI3K/Akt Pathway | Inhibition sensitizes cells to sulindac. | Pancreatic cancer cells (BxPC-3, PaCa-2). | nih.gov |
| RXRα-dependent Akt Signaling | Inhibition. | Various cancer cell lines. | nih.gov |
| PIK3CA-mutated cells | Potent anticancer effects. | Head and neck cancer cells (Detroit562). | nih.gov |
Engagement with Retinoid X Receptor-alpha (RXR-α)
Beyond its effects on inflammatory and survival kinases, sulindac has been identified as a ligand for the Retinoid X Receptor-alpha (RXRα), a nuclear receptor involved in regulating gene expression. nih.govresearchgate.net A significant finding is that sulindac binds to an N-terminally truncated form of RXRα (tRXRα) found in several cancer cell lines and primary tumors. nih.gov This truncated receptor interacts with the p85α subunit of PI3K, leading to the activation of PI3K/Akt signaling. nih.gov By binding to tRXRα, sulindac and its analogs inhibit this interaction, thereby blocking the pro-survival PI3K/Akt pathway and inducing apoptosis. nih.govresearchgate.net This represents a crucial COX-independent mechanism for sulindac's anticancer effects. nih.gov A sulindac-derived compound, K-80003, was specifically designed to enhance this interaction, showing increased affinity for RXRα and inhibiting tumor growth by targeting this non-transcriptional activity of tRXRα. researchgate.nettandfonline.com
| Target | Observed Effect | Consequence | Model System | Reference(s) |
| RXRα / tRXRα | Direct binding. | Inhibition of tRXRα interaction with PI3K p85α subunit. | Cancer cell lines, primary tumors. | nih.govresearchgate.net |
| RXRα-dependent AKT signaling | Inhibition. | Induction of apoptosis. | Cancer cell lines. | nih.gov |
Induction of Cytochrome P450 Enzymes and Aryl Hydrocarbon Receptor (AHR) Involvement
Cytochrome P450 (CYP) enzymes are central to the metabolism of a vast array of compounds, including many carcinogens. nih.gov Preclinical studies have shown that sulindac can induce the expression and activity of several CYP enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. nih.gov This induction was observed in vivo in rat livers and in vitro in the HepG2 human liver cancer cell line. nih.gov
The mechanism underlying this induction involves the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that regulates the expression of these CYP genes. nih.govdcu.ie Research has demonstrated that sulindac can directly bind to and activate the AHR. nih.gov Upon activation, the ligand-receptor complex translocates to the nucleus and binds to xenobiotic-responsive elements in the promoter regions of genes like CYP1A1, initiating their transcription. nih.gov This modulation of carcinogen-metabolizing enzymes by sulindac presents a novel mechanism that could contribute to its established chemopreventive activity. nih.gov
| Target | Observed Effect | Model System | Reference(s) |
| CYP1A1, CYP1B1 mRNA | Dose-dependent increase in expression. | Sprague-Dawley rat liver. | nih.gov |
| CYP1A1, CYP1A2 mRNA | Dose-dependent increase in expression. | HepG2 human liver cancer cells. | nih.gov |
| Aryl Hydrocarbon Receptor (AHR) | Ligand binding and activation. | In vitro ligand-binding assay. | nih.gov |
Gamma-Secretase Modulator (GSM) Activity
Gamma-secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), which can produce amyloid-beta (Aβ) peptides of varying lengths. The production of the longer, aggregation-prone Aβ42 peptide is a key event in the pathogenesis of Alzheimer's disease. Sulindac sulfide, the active metabolite of sulindac, has been identified as a γ-secretase modulator (GSM). frontiersin.orgresearchgate.net
Unlike γ-secretase inhibitors which block the enzyme's activity altogether (often causing toxicity related to inhibiting Notch cleavage), GSMs allosterically modify the enzyme's activity. frontiersin.orgacs.org Sulindac sulfide preferentially reduces the generation of the pathogenic Aβ42 peptide while increasing the production of shorter, less toxic Aβ species. nih.govnih.gov It directly acts on the γ-secretase complex in a noncompetitive manner. nih.gov One proposed mechanism suggests that sulindac sulfide alters the physical properties of the cell membrane, decreasing its fluidity and shifting the APP C-terminal fragments and the γ-secretase complex itself out of lipid rafts. nih.gov This redistribution is thought to favor a conformational state of the enzyme-substrate complex that results in cleavage at alternative sites, producing shorter Aβ peptides. nih.gov This GSM activity is also being explored in cancer, where sulindac sulfide was shown to inhibit Notch1 cleavage in triple-negative breast cancer cells. frontiersin.org
| Target/Process | Observed Effect | Proposed Mechanism | Model System | Reference(s) |
| γ-Secretase | Noncompetitive inhibition/modulation. | Preferential reduction of Aβ42 generation. | In vitro γ-secretase assay (HeLa cells). | nih.gov |
| Notch1 Cleavage | Inhibition at higher concentrations. | Direct modulation of γ-secretase. | TNBC cells, in vitro assays. | frontiersin.orgnih.gov |
| Cellular Membranes | Decreased fluidity; redistribution of APP-CTFs and presenilin-1 out of lipid rafts. | Alteration of enzyme-substrate environment. | Cell-free assays, cellular models. | nih.gov |
Cellular and Subcellular Mechanistic Effects
The anticancer activities of sulindac and its metabolites, including sulindac sulfide and sulindac sulfone, have been attributed to a range of cellular and subcellular effects observed in preclinical models. These effects, often independent of cyclooxygenase (COX) inhibition, highlight a complex mechanism of action that impacts key pathways involved in cancer cell survival and progression. mdpi.comresearchgate.netaacrjournals.org
Sulindac and its active metabolite, sulindac sulfide, are potent inducers of apoptosis in various cancer cell lines. researchgate.netspandidos-publications.com The pro-apoptotic mechanisms are multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
One key mechanism involves the activation of the cGMP/PKG signaling pathway. Sulindac sulfide has been shown to inhibit cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) enzymes, particularly PDE5. mdpi.comaacrjournals.org This inhibition leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). mdpi.comaacrjournals.org Activated PKG signaling can then trigger apoptosis. mdpi.com This cGMP/PKG-mediated apoptosis has been observed in colon and breast cancer cells. aacrjournals.orgfrontiersin.org
The extrinsic pathway is also engaged. Sulindac sulfide can up-regulate the expression of Death Receptor 5 (DR5), a key component of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway. aacrjournals.orgnih.gov This leads to the activation of the initiator caspase-8, which subsequently activates effector caspases like caspase-3, culminating in apoptosis. aacrjournals.orgtandfonline.com This effect has been documented in colon and prostate cancer cells. aacrjournals.org
The intrinsic mitochondrial pathway is another critical target. Sulindac sulfide can induce the release of cytochrome c from the mitochondria, a process facilitated by pro-apoptotic Bcl-2 family members like Bax. aacrjournals.orgnih.gov This release activates caspase-9, which then activates the executioner caspase-3. aacrjournals.orgfrontiersin.org Studies have shown that sulindac can down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, further shifting the balance towards apoptosis. spandidos-publications.comfrontiersin.orgekb.eg
| Metabolite | Cell Line(s) | Key Apoptotic Mechanism | Observed Effects |
|---|---|---|---|
| Sulindac Sulfide | Colon (HCT116, HT29), Breast (MCF-7) | cGMP PDE Inhibition | Increased intracellular cGMP, PKG activation, apoptosis. mdpi.comaacrjournals.org |
| Sulindac Sulfide | Colon, Prostate (JCA-1) | Death Receptor Pathway | Upregulation of DR5, activation of caspase-8. aacrjournals.org |
| Sulindac | Ovarian (MES, OVCAR5) | Mitochondrial Pathway | Increased activity of cleaved caspases 3, 8, and 9; decreased Mcl-1 and Bcl-xL. frontiersin.org |
| Sulindac Sulfide | Breast (MCF-7) | Bcl-2 Family Modulation | Downregulation of Bcl-2, upregulation of Bax and cleaved caspase-3. spandidos-publications.comekb.eg |
Sulindac and its derivatives consistently demonstrate the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest. frontiersin.orgnih.gov The specific phase of the cell cycle that is halted can vary depending on the cell type.
In several cancer cell lines, including ovarian and uterine serous carcinoma, sulindac treatment leads to a G1 phase arrest. frontiersin.orgnih.gov This arrest is often accompanied by a significant reduction in the expression of key G1 regulatory proteins. Western blot analyses have confirmed the downregulation of Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6) following sulindac treatment. frontiersin.orgnih.gov These proteins are crucial for the G1 to S phase transition, and their suppression effectively halts cell cycle progression.
| Compound | Cell Line(s) | Cell Cycle Phase Arrest | Key Molecular Targets |
|---|---|---|---|
| Sulindac | Ovarian (MES, OVCAR5) | G1 Arrest | Decreased CDK4, CDK6, Cyclin D1. frontiersin.org |
| Sulindac | Uterine Serous Carcinoma (SPEC2) | G1 Arrest | Decreased CDK4, CDK6, Cyclin D1. nih.gov |
| Sulindac | Uterine Serous Carcinoma (ARK-1) | G2/M Arrest | Not specified. nih.gov |
| Phospho-sulindac (OXT-922) | Colon (HT-29) | G1 to S Block | Suppressed Cyclins D1, D3; CDK4, CDK6. oup.com |
The interaction between sulindac compounds and cellular redox balance is complex. In some contexts, sulindac and its metabolites can induce oxidative stress, while in others, they exhibit antioxidant properties.
Several studies have shown that sulindac can enhance the killing of cancer cells by increasing the production of reactive oxygen species (ROS). plos.orgplos.org Treatment of uterine serous carcinoma and ovarian cancer cells with sulindac resulted in a dose-dependent increase in ROS levels. frontiersin.orgnih.gov This elevation in ROS can lead to mitochondrial dysfunction and trigger apoptosis. oup.complos.org The combination of sulindac with an oxidizing agent has been shown to be particularly effective in selectively killing cancer cells, a phenomenon not observed in normal cells. plos.orgplos.org This suggests that cancer cells may have a different way of handling oxidative stress that sulindac can exploit. plos.org The pro-apoptotic effect of phospho-sulindac (OXT-922) in colon cancer cells is also strongly linked to a marked elevation of intracellular ROS, particularly mitochondrial superoxide, which leads to the collapse of the mitochondrial membrane potential. oup.com
Conversely, there is also evidence for the antioxidant activity of sulindac and its metabolites, which may contribute to their protective effects in certain settings. mdpi.com For example, sulindac has been shown to protect retinal pigment epithelial (RPE) cells from oxidative damage. arvojournals.org The metabolism of sulindac can enhance its scavenging activity against reactive oxygen and nitrogen species. mdpi.com
Sulindac and its metabolites can inhibit cancer cell invasion by modulating processes involved in cell adhesion and migration. frontiersin.orgnih.gov In preclinical models, sulindac treatment has been shown to significantly reduce the ability of cancer cells to adhere to extracellular matrix components like laminin-1. frontiersin.orgnih.gov For example, in uterine serous carcinoma cells, sulindac inhibited adhesion by up to 21.8%. nih.gov Similarly, in ovarian cancer cells, adhesion was inhibited by up to 31.4%. frontiersin.org
Wound healing assays have further demonstrated that sulindac can reduce the migratory capacity of cancer cells. frontiersin.orgnih.gov This inhibition of migration is associated with changes in the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion. Sulindac treatment has been shown to decrease the expression of proteins such as β-Catenin, vimentin (B1176767), and Slug in various cancer cell lines. frontiersin.orgnih.gov
Furthermore, sulindac sulfide has been found to affect integrin-mediated signaling. It can cause a rearrangement of the actin cytoskeleton, leading to a loss of focal adhesion plaques. nih.gov This is accompanied by a reduction in the tyrosine phosphorylation of focal adhesion kinase (FAK) and its associated protein p130Cas, key mediators of cell migration and survival signals from the extracellular matrix. nih.gov
Biological Activities of Sulindac Ethyl Ester and Its Metabolites in in Vitro Systems
Antiproliferative and Growth Inhibitory Activity in Cancer Cell Lines
The anticancer effects of Sulindac (B1681787) derivatives are largely attributed to their ability to inhibit cell growth and induce programmed cell death (apoptosis). google.com This activity is often independent of the cyclooxygenase (COX) inhibition typically associated with NSAIDs, suggesting alternative molecular targets are responsible for the observed antineoplastic effects. google.comopenmedicinalchemistryjournal.com
Derivatives of Sulindac have demonstrated significant growth inhibitory activity in colorectal cancer cell lines. A chemically modified analog, Sulindac Sulfide (B99878) Amide (SSA), was found to be substantially more potent than its parent compound, Sulindac Sulfide (SS). In human colon tumor cell lines HT-29, SW480, and HCT 116, SSA displayed IC50 values (the concentration required to inhibit growth by 50%) ranging from 1.8 to 4.8 µM, whereas SS required much higher concentrations, with IC50 values between 73.3 and 85.2 µM. aacrjournals.org The mechanism for this growth inhibition involves the induction of apoptosis and the suppression of DNA synthesis. aacrjournals.org
In the HT-29 cell line, Sulindac Sulfide has been shown to suppress Src kinase activity, an enzyme often implicated in cancer progression. nih.gov Furthermore, studies on CaCo-2 and LS180 colon cancer cells revealed that Sulindac and its sulfide and sulfone metabolites can upregulate the expression of enzymes involved in carcinogen detoxification, which may contribute to their chemoprotective effects. nih.gov Preliminary studies have also evaluated the effects of Sulindac Methyl Ester on the CaCo-2 cell line. mdpi.comresearchgate.net
Table 1: Growth Inhibitory Activity of Sulindac Derivatives in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sulindac Sulfide Amide (SSA) | HT-29, HCT 116 | 1.8 - 4.8 | Significantly more potent than Sulindac Sulfide; induces apoptosis. | aacrjournals.org |
| Sulindac Sulfide (SS) | HT-29, HCT 116 | 73.3 - 85.2 | Inhibits cell growth; serves as a benchmark for derivative potency. | aacrjournals.org |
| Sulindac Sulfide (SS) | HT-29 | Not Specified | Suppresses Src kinase activity. | nih.gov |
| Sulindac & Metabolites | CaCo-2 | Not Specified | Induce carcinogen metabolizing enzymes. | nih.gov |
| Sulindac Methyl Ester | CaCo-2 | Not Specified | Evaluated for antiproliferative activity. | mdpi.com |
The antiproliferative effects of Sulindac derivatives are also prominent in breast cancer models. Sulindac Sulfide (SS) inhibits the growth of human breast tumor cells, including MDA-MB-231, with IC50 values between 60-85 µM. nih.gov This growth inhibition is associated with the induction of apoptosis, as measured by the activation of caspases 3 and 7. nih.gov A novel derivative, Sulindac Sulfide Amide (SSA), was designed to eliminate COX-inhibitory activity while enhancing anticancer potency. mdpi.com SSA proved to be approximately 10-fold more potent than SS in inhibiting growth and inducing apoptosis in breast cancer cells. mdpi.com In cell lines such as MDA-MB-231, Hs578t, and SKBr3, SSA treatment led to a two- to six-fold increase in caspase activity. mdpi.com
Further studies have explored the effects of Sulindac on the MCF-7 breast cancer cell line. Research showed that a combination of Sulindac and vitamin D3 synergistically inhibits the proliferation of MCF-7 cells. nih.gov Additionally, Sulindac Methyl Ester has been tested for its cytotoxic effects against MCF-7 cells in preliminary screenings. mdpi.comresearchgate.net
Table 2: Growth Inhibitory Activity of Sulindac Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sulindac Sulfide (SS) | MDA-MB-231, SK-BR-3, ZR75-1 | 60 - 85 | Induces apoptosis via caspase activation. | nih.gov |
| Sulindac Sulfide Amide (SSA) | MDA-MB-231, Hs578t, SKBr3 | Not Specified | ~10-fold more potent than SS; induces apoptosis. | mdpi.com |
| Sulindac & Vitamin D3 | MCF-7 | Not Specified | Synergistically inhibit cell proliferation. | nih.gov |
| Sulindac Methyl Ester | MCF-7 | Not Specified | Evaluated for antiproliferative activity. | mdpi.com |
In vitro studies using human prostate cancer cell lines have confirmed the growth-inhibitory and apoptosis-inducing capabilities of Sulindac metabolites. In the PC3 and LNCaP prostate cancer cell lines, Sulindac Sulfide and Sulindac Sulfone (Exisulind) demonstrated marked growth inhibition. nih.gov The IC50 values for growth inhibition in PC3 cells were approximately 66 µM for Sulindac Sulfide and 137 µM for Exisulind. nih.gov These compounds were also found to induce apoptosis in these cell lines through a mechanism independent of COX-1 and -2 activity. nih.gov
Research has also focused on creating more potent analogs. A series of amine-containing analogs of Sulindac were synthesized and screened against the PC3 cell line, identifying several compounds with significant anticancer activity. openmedicinalchemistryjournal.com Furthermore, tethering NO-releasing functional groups to the Sulindac scaffold has been shown to enhance its cytotoxic effects against PC3 cells. researchgate.net
Table 3: Growth Inhibitory Activity of Sulindac Derivatives in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sulindac Sulfide | PC3 | ~66 | Marked growth inhibition and induction of apoptosis. | nih.gov |
| Sulindac Sulfone (Exisulind) | PC3 | ~137 | Marked growth inhibition and induction of apoptosis. | nih.gov |
| Amine Analogs of Sulindac | PC3 | Not Specified | Screened for anticancer activity, with several potent compounds identified. | openmedicinalchemistryjournal.com |
| Sulindac-NO Analogues | PC3 | 6.1 - 12.1 | Enhanced cytotoxicity compared to parent Sulindac. | researchgate.net |
The development of non-COX-inhibitory derivatives of Sulindac has yielded promising results in lung cancer models. Sulindac Sulfide Amide (SSA) potently inhibits the growth of human lung adenocarcinoma cell lines (A549, H1299, and HOP62) with IC50 values ranging from 2 to 5 µM. nih.govnih.gov This represents a significant increase in potency compared to Sulindac Sulfide, which had IC50 values of 44 to 52 µM in the same cell lines. nih.govnih.gov The mechanism of action for SSA in these cells involves the suppression of the Akt/mTOR signaling pathway, a key regulator of cell growth and survival, and the induction of autophagy-related cell death. nih.govnih.gov SSA was also found to suppress DNA synthesis and cause a G0/G1 cell cycle arrest. nih.gov
Table 4: Growth Inhibitory Activity of Sulindac Derivatives in Lung Adenocarcinoma Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sulindac Sulfide Amide (SSA) | A549, H1299, HOP62 | 2 - 5 | High potency; suppresses Akt/mTOR signaling and induces autophagy. | nih.govnih.gov |
| Sulindac Sulfide (SS) | A549, H1299, HOP62 | 44 - 52 | Lower potency compared to SSA. | nih.govnih.gov |
The effect of Sulindac and its derivatives has also been investigated in glioblastoma, an aggressive form of brain cancer. Preliminary studies have tested Sulindac, Sulindac Methyl Ester, and newly synthesized sulfoximine (B86345) derivatives for their antiproliferative activity against the U-87 human glioblastoma cell line. mdpi.comresearchgate.net
A significant finding is that Sulindac can induce the differentiation of glioblastoma stem cells (GSCs) isolated from the U87 cell line. nih.gov This differentiation renders the cancer stem cells more sensitive to agents that cause oxidative stress, potentially offering a therapeutic strategy to overcome the high resistance and recurrence rates of glioblastoma. nih.gov This effect was found to be independent of Sulindac's NSAID activity. nih.gov
Table 5: Biological Activity of Sulindac Derivatives in Glioblastoma Cell Lines
| Compound | Cell Line | Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sulindac, Sulindac Methyl Ester & Derivatives | U-87 | Antiproliferative | Evaluated for cytotoxicity in preliminary screenings. | mdpi.comresearchgate.net |
| Sulindac | U-87 (Glioblastoma Stem Cells) | Differentiation | Induces GSC differentiation, increasing sensitivity to oxidative stress. | nih.gov |
Sulindac and its metabolite Exisulind (sulindac sulfone) exhibit a significant antiproliferative effect on human hepatocellular carcinoma cell lines. nih.gov In HepG2, Huh-7, and KYN-2 cell lines, Sulindac caused a marked time- and dose-dependent decrease in cell proliferation and viability. nih.gov Exisulind showed a similar growth-inhibitory effect. nih.gov
More recent research has explored the cytotoxic potential of other derivatives. The antiproliferative activities of Sulindac, Sulindac Methyl Ester, and their corresponding sulfoximine derivatives were tested against the HepG2 cell line. mdpi.com These preliminary studies reported interesting cytotoxicity values, particularly for the Sulindac Methyl Ester sulfoximine, encouraging further investigation. mdpi.com
Table 6: Growth Inhibitory Activity of Sulindac Derivatives in Liver Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sulindac & Exisulind | HepG2, Huh-7, KYN-2 | Antiproliferative | Cause a time- and dose-dependent decrease in cell proliferation. | nih.gov |
| Sulindac Methyl Ester Sulfoximine | HepG2 | Cytotoxic | Showed promising cytotoxic values in preliminary screening. | mdpi.com |
Cervical Cancer Cell Lines (e.g., HeLa)
In studies involving human cervical carcinoma (HeLa) cells, Sulindac and its derivatives demonstrate significant anti-proliferative and pro-apoptotic effects. Research shows that Sulindac induces growth arrest in HeLa cells, causing a pronounced inhibition of the G1 to S phase transition in the cell cycle. nih.gov This cell cycle arrest is associated with the suppression of cyclins E and A and the inactivation of cyclin-dependent kinase 2 (cdk2). nih.gov A key finding in HPV-positive cervical cancer cells is that Sulindac leads to the degradation of the viral oncoprotein E7 through a proteasomal pathway, a mechanism shown to be independent of COX activity. nih.gov
Furthermore, Sulindac is a potent inducer of apoptosis in HeLa cells, engaging the mitochondrial pathway. nih.gov This is evidenced by the suppression of anti-apoptotic proteins Bcl-2 and Bcl-x(L). nih.gov Studies on Sulindac Ethyl Ester's parent compound, Sulindac, and its methyl ester have shown cytotoxic effects on HeLa cells. mdpi.comresearchgate.net For instance, Sulindac Methyl Ester was tested against HeLa human cervical cancer cells, showing some level of cytotoxicity. mdpi.comresearchgate.net When used in combination with doxorubicin, non-toxic concentrations of Sulindac enhanced the cytotoxic and apoptotic effects of the chemotherapy drug in HeLa cells. nih.gov
A study investigating various Sulindac derivatives tested Sulindac Methyl Ester (referred to as 1a) and a novel sulfoximine derivative (2b) against HeLa cells. The results, presented as IC50 values, indicated cytotoxic activity. mdpi.com
Table 1: Cytotoxicity of Sulindac Derivatives in HeLa Cells mdpi.com Data derived from dose-response curves after 72 hours of incubation.
| Compound Name | IC50 (µM) on HeLa Cells |
|---|---|
| Sulindac (2a) | >150 |
| Sulindac Methyl Ester (1a) | 120 ± 9 |
Lymphoblastic Leukemia Cell Lines
Derivatives of Sulindac have shown promising activity against lymphoblastic leukemia cell lines. researchgate.netnih.gov Research into amide derivatives of Sulindac Sulfide, designed to have reduced COX inhibitory activity, identified several compounds with potent, nanomolar-level inhibitory activity against acute lymphoblastic leukemia (ALL) cells. nih.gov This suggests that the anti-leukemic effects are mediated through COX-independent pathways. nih.gov One neutral analog, in particular, demonstrated potency comparable to a lead Sulindac Sulfide amide compound when screened against a panel of lymphoblastic leukemia cell lines. nih.gov These findings highlight the potential of developing Sulindac-based compounds with high efficacy and potentially reduced side effects for leukemia treatment. researchgate.netnih.gov
Uterine Serous Carcinoma (USC) Cells
In the context of Uterine Serous Carcinoma (USC), an aggressive form of endometrial cancer, Sulindac has been shown to have significant anti-proliferative and anti-invasive effects. researchgate.netnih.govnih.gov Studies on human USC cell lines ARK-1 and SPEC2 demonstrated that Sulindac decreases cellular viability in a dose-dependent manner. researchgate.netnih.gov The IC50 values for Sulindac after 72 hours of treatment were determined for these cell lines, showcasing its growth-inhibitory properties.
Sulindac was found to induce cell cycle arrest, increase cellular stress, and promote apoptosis in USC cells. researchgate.netnih.gov Specifically, it caused G2/M phase arrest in ARK-1 cells and G1 phase arrest in SPEC2 cells. nih.gov The pro-apoptotic effect was confirmed by increased levels of cleaved caspase 3. nih.gov At concentrations of 75 µM and 100 µM, Sulindac increased cleaved caspase 3 production 1.36-fold and 1.63-fold in ARK-1 cells, and 1.21-fold and 1.26-fold in SPEC2 cells, respectively. nih.gov Mechanistically, Sulindac treatment led to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, and an increase in the pro-apoptotic protein Bax. nih.gov Furthermore, Sulindac was observed to reduce the expression of COX-2 and block the phosphorylation of NF-κB, indicating its potential to modulate inflammatory pathways in USC. researchgate.netnih.gov
Apoptosis Induction Efficacy in Various Cancer Cell Models
The induction of apoptosis is a hallmark of the anti-neoplastic activity of Sulindac and its derivatives across a wide range of cancer models. The non-COX inhibitory sulfone metabolite, for example, is known to induce apoptosis in colon tumor cells. aacrjournals.org Similarly, Sulindac Sulfide also induces apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer. openmedicinalchemistryjournal.compsu.edu
In cervical cancer cells (HeLa), Sulindac strongly induces apoptosis through the mitochondrial pathway, characterized by the suppression of Bcl-2 and Bcl-x(L). nih.gov In Uterine Serous Carcinoma (USC) cells, Sulindac's apoptotic effect is marked by an increase in cleaved caspase 3 and modulation of Bcl-2 family proteins. nih.gov
Derivatives have been specifically engineered to enhance this pro-apoptotic potential. A benzylamine (B48309) derivative of Sulindac, which lacks COX inhibitory activity, was found to be significantly more potent at inducing apoptosis in colon tumor cells than Sulindac Sulfide. aacrjournals.org While Sulindac Sulfide treatment increased apoptotic cells from 3% to 12%, the benzylamine derivative increased the apoptotic population to 75%. aacrjournals.org This activity is linked to the inhibition of cGMP phosphodiesterase (PDE). aacrjournals.org
Comparative Cytostatic versus Cytotoxic Effects
The biological activity of Sulindac derivatives often involves a combination of cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. In human oral squamous cell carcinoma cell lines, certain derivatives produced tumor-specific cytostatic growth inhibition accompanied by a slight but significant increase in cell shrinkage and subG1 cell accumulation, which are indicators of apoptosis. researchgate.net
In cervical cancer cells, Sulindac first induces a G1 phase cell cycle arrest (a cytostatic effect) which is then followed by the strong induction of apoptosis (a cytotoxic effect). nih.gov Similarly, in ovarian cancer cell lines, Sulindac treatment leads to G1 phase cell cycle arrest and also induces apoptosis. frontiersin.org This dual action of halting cell proliferation and subsequently eliminating the cancer cells is a key feature of its anti-tumor profile. In some lung cancer cell lines, however, Sulindac and its metabolites did not significantly affect cell survival on their own but rather enhanced the cytotoxicity of other agents. nih.gov This suggests that in certain contexts, their primary role may be chemosensitization rather than direct cytotoxicity.
Enzyme Activity Assays (e.g., PDE, COX) to Confirm Target Engagement
Enzyme activity assays are crucial for elucidating the mechanisms of action of this compound and its related compounds, particularly in distinguishing between COX-dependent and COX-independent pathways.
COX Activity: Sulindac itself is a prodrug, and its primary anti-inflammatory activity resides in its sulfide metabolite, which is a potent inhibitor of both COX-1 and COX-2. drugbank.comacs.org In contrast, the sulfone metabolite does not inhibit COX enzymes. aacrjournals.org Many newer derivatives have been specifically designed to lack COX inhibitory activity to improve their safety profile while retaining anti-cancer effects. aacrjournals.orgaacrjournals.org For example, Sulindac Methyl Ester shows very slight inhibitory activity (15% at 50 µM) against the COX-2 isoform only. mdpi.com A benzylamine derivative of Sulindac showed no inhibitory activity against COX-1 or COX-2 at concentrations up to 200 µM, whereas Sulindac Sulfide had IC50 values of 2 and 9 µM, respectively. aacrjournals.org
Table 2: COX Inhibitory Activity of Sulindac Derivatives aacrjournals.org
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Sulindac Sulfide | 2 | 9 |
Phosphodiesterase (PDE) Activity: A significant COX-independent mechanism for Sulindac and its metabolites is the inhibition of cyclic GMP (cGMP) phosphodiesterases (PDEs). aacrjournals.orgnih.govgoogle.com Inhibition of these enzymes leads to an increase in intracellular cGMP levels, which can trigger downstream signaling pathways that suppress tumor growth and induce apoptosis. aacrjournals.org Both Sulindac Sulfide and the non-COX-inhibitory Sulindac Sulfone have been shown to inhibit cGMP-PDE activity. google.comnih.gov
In colon tumor cell lysates, Sulindac Sulfide inhibited total cGMP hydrolysis with an IC50 value of 49 µM. nih.gov A novel, more potent benzylamine derivative inhibited cGMP hydrolysis with an IC50 of 8 µM and specifically inhibited purified PDE5 with an IC50 of 38 µM. nih.gov Further analysis showed this derivative was highly selective for PDE5, whereas Sulindac Sulfide also inhibited PDE2, PDE3, and PDE10. nih.gov This target engagement with PDE isozymes is directly linked to the compounds' ability to suppress tumor cell growth. aacrjournals.orgnih.gov
Table 3: PDE Inhibitory Activity in HT29 Colon Cancer Cell Lysates nih.gov
| Compound | cGMP Hydrolysis IC50 (µM) | cAMP Hydrolysis IC50 (µM) |
|---|---|---|
| Sulindac Sulfide | 49 | 133 |
Preclinical in Vivo Efficacy Studies of Sulindac Ethyl Ester and Its Metabolites
Anti-Tumorigenic and Chemopreventive Effects in Rodent Models
The therapeutic potential of sulindac (B1681787) and its derivatives in cancer prevention and treatment has been extensively investigated in various preclinical rodent models. These studies provide crucial insights into the anti-neoplastic activities of these compounds across different types of cancer.
Sulindac and its metabolites have demonstrated significant efficacy in models of colorectal cancer, a field where they have been most extensively studied. nih.gov The nonsteroidal anti-inflammatory drug (NSAID) has shown potent chemopreventive effects in both genetic and chemically-induced rodent models of intestinal tumorigenesis. nih.govcore.ac.uk
Interestingly, the effect of sulindac can vary by intestinal region. In Apc(1638N/+) and Apc(Min/+) mice, sulindac effectively inhibited tumor development in the small intestine. nih.gov However, the same treatment was observed to increase the number of tumors in the cecum and colon of mice across all tested genetic backgrounds, including Apc mutant and Mlh1 mutant mice. nih.govcore.ac.uk This suggests that the biological response to sulindac is dependent on the specific intestinal environment and genetic context. nih.gov Mechanistically, the active metabolite sulindac sulfide (B99878) has been found to normalize increased β-catenin expression and altered enterocyte migration in the histologically normal intestinal mucosa of Min/+ mice, suggesting a potential mechanism for its chemopreventive action. researchgate.net
| Compound | Mouse Model | Key Findings | Reference |
|---|---|---|---|
| Sulindac | Apcmin/+ | ~58% reduction in polyp count; significant reduction in polyp burden and size. | nih.gov |
| Sulindac-PC | Apcmin/+ | ~64% reduction in polyp count; significant reduction in polyp burden and size. | nih.gov |
| Sulindac | Apc1638N/+, ApcMin/+ | Inhibited small intestinal tumors but increased tumors in the cecum/colon. | nih.gov |
| Sulindac Sulfide | ApcMin/+ | Normalized β-catenin expression and enterocyte migration. | researchgate.net |
The chemopreventive properties of sulindac compounds have also been confirmed in models where colon tumors are induced by chemical carcinogens. In studies using male F344 rats, dietary administration of sulindac during the initiation and post-initiation phases of azoxymethane (B1215336) (AOM)-induced colon carcinogenesis led to a significant inhibition of both invasive and noninvasive adenocarcinoma incidence. researchgate.net The metabolite sulindac sulfone has also been shown to be effective in inhibiting tumorigenesis in the AOM-rat model without suppressing prostaglandin (B15479496) levels. aacrjournals.orgtandfonline.com
In a different model using N-methyl-N-nitrosourea (MNU) to induce colonic tumors in mice, sulindac demonstrated a significant inhibitory effect on tumor growth. nih.gov The protective effect was most pronounced during the initial stage of tumor development. nih.gov Furthermore, a novel derivative, sulindac sulfide amide (SSA), which lacks significant cyclooxygenase (COX)-inhibitory activity, was found to potently inhibit the growth of human HT-29 colon tumor xenografts in mice. aacrjournals.org
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Sulindac | Azoxymethane (AOM)-induced F344 rats | Inhibited incidence of invasive and noninvasive adenocarcinomas. | researchgate.net |
| Sulindac Sulfone | AOM-induced rats | Inhibited colon carcinogenesis without reducing prostaglandin levels. | aacrjournals.orgtandfonline.com |
| Sulindac | N-methyl-N-nitrosourea (MNU)-induced mice | Inhibited growth of colonic tumors, especially in the initial stage. | nih.gov |
| Sulindac Sulfide Amide (SSA) | HT-29 colon tumor xenograft mice | Significantly inhibited tumor growth. | aacrjournals.org |
The efficacy of sulindac and its derivatives extends to the prevention of breast cancer in rodent models. A novel amide derivative, sulindac sulfide amide (SSA), has shown particularly promising results. mdpi.comnih.gov In the N-methyl-N-nitrosourea (MNU)-induced model of mammary carcinogenesis in rats, SSA produced a 57% reduction in tumor incidence and a 62% reduction in tumor multiplicity. mdpi.comresearchgate.netresearchgate.net These effects are noteworthy as SSA was designed to have negligible COX-inhibitory activity, suggesting its anti-cancer action is independent of this pathway. mdpi.comresearchgate.net
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Sulindac Sulfide Amide (SSA) | MNU-induced rat mammary carcinogenesis | 57% reduction in tumor incidence; 62% reduction in tumor multiplicity. | mdpi.comnih.govresearchgate.netresearchgate.net |
| Sulindac | MNU-induced Sprague-Dawley rats | Significantly inhibited tumor multiplicity and burden; increased tumor latency. | iarc.fr |
| Sulindac Sulfone | Chemically induced mammary carcinogenesis | Effective in inhibiting tumorigenesis. | aacrjournals.orgiarc.fr |
| Sulindac | E0771 mammary tumors in obese mice | Normalized primary tumor size to that of control mice. | unc.edu |
Preclinical studies have also explored the utility of sulindac compounds in lung cancer models. The metabolite sulindac sulfone was reported to be effective in a chemically induced model of lung carcinogenesis. aacrjournals.org Another derivative, phospho-sulindac, was tested in a Lewis lung carcinoma xenograft model. researchgate.net The study found that phospho-sulindac was significantly more efficacious in inhibiting tumor growth in mice that were genetically deficient in the plasma carboxylesterase Ces1c, an enzyme that inactivates the compound. researchgate.net This suggests that the intact form of phospho-sulindac is the active agent and its efficacy is dependent on its metabolic stability. researchgate.net While some studies have investigated the impact of sulindac on lung cancer cell migration and invasion in vitro, detailed in vivo efficacy studies for sulindac and sulindac ethyl ester in primary lung tumorigenesis models are less common compared to colon and breast cancer. oncotarget.com
The anti-tumor effects of sulindac metabolites have been demonstrated in preclinical models of prostate cancer. A key study utilized a nude mouse xenograft model with LNCaP human prostate cancer cells to evaluate the efficacy of Exisulind, which is the brand name for sulindac sulfone. nih.gov The results were significant: over a four-week period, tumors in control mice grew by 158%, whereas tumor growth in the groups receiving Exisulind was suppressed to only 18% to 24%. nih.gov This tumor suppression was associated with a marked increase in apoptosis within the excised tumors. nih.gov This was the first study to show a direct in vivo effect of a sulindac-derived drug that lacks COX-inhibitory activity in a prostate cancer xenograft model. nih.gov Additionally, the derivative sulindac sulfide amide (SSA) has been reported to have in vivo antitumor activity in a rodent model of prostate cancer, though its potency was described as modest. researchgate.net
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Exisulind (Sulindac Sulfone) | LNCaP human prostate tumor xenograft in nude mice | Suppressed tumor growth to 18-24% of control growth over 4 weeks; increased apoptosis. | nih.gov |
| Sulindac Sulfide Amide (SSA) | Rodent model of prostate cancer | Demonstrated in vivo antitumor activity. | researchgate.net |
Inhibition of Urinary Bladder Tumor Development
The metabolites of sulindac have demonstrated notable efficacy in preventing the development of urinary bladder tumors in animal models. Specifically, the sulindac sulfone metabolite, also known as Exisulind, has been shown to inhibit urinary bladder tumorigenesis in rats. google.com In studies using chemically induced bladder cancer models, administration of sulindac led to a significant reduction in the incidence of large, palpable cancers. aacrjournals.org
In one study involving a rat model where bladder cancer was induced by the carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (OH-BBN), sulindac was moderately effective in reducing the incidence of large tumors. aacrjournals.org Though some NSAIDs have been associated with a decreased risk of bladder cancer, the specific efficacy can vary between agents and dosages. aacrjournals.orgspandidos-publications.com The chemopreventive effects of sulindac's metabolites in the bladder are linked to their ability to induce apoptosis (programmed cell death) in tumor cells. google.comgoogle.com
| Study Focus | Animal Model | Key Findings | Reference(s) |
| Metabolite Efficacy | Rat | The sulindac sulfone metabolite (Exisulind) was found to inhibit urinary bladder tumorigenesis. | google.com |
| Chemoprevention | Rat (OH-BBN induced) | Sulindac administration moderately reduced the incidence of large bladder tumors. | aacrjournals.org |
| General Risk Reduction | N/A | Regular intake of NSAIDs has been associated with a decreased risk of bladder cancer. | spandidos-publications.com |
Pharmacodynamic Biomarkers of Activity in Animal Models
The anticancer activity of sulindac metabolites in vivo is accompanied by changes in several pharmacodynamic biomarkers that indicate target engagement and biological response. These biomarkers reflect the underlying mechanisms of action, which include the inhibition of cell proliferation, angiogenesis, and key signaling pathways.
In xenograft models of human pancreatic cancer, the suppression of tumor growth by sulindac was associated with a significant decrease in the proliferation marker Ki-67 and the microvessel density marker CD31, indicating anti-proliferative and anti-angiogenic effects. aacrjournals.org Furthermore, treatment with sulindac metabolites has been shown to inhibit the NF-κB (nuclear factor-κB) signaling pathway, which is crucial for inflammation and cell survival. nih.govnih.gov Another key pathway affected is the β-catenin signaling pathway; sulindac treatment has been observed to decrease liver metastasis in a colon cancer xenograft model through its reduction. nih.govresearchgate.net The expression of cell cycle regulatory proteins, such as cyclin D1, has also been shown to be reduced by sulindac treatment, correlating with tumor suppression. aacrjournals.org
| Biomarker | Effect Observed | Cancer Model | Mechanism Indicated | Reference(s) |
| Ki-67 | Decreased expression | Pancreatic Cancer (Xenograft) | Inhibition of Proliferation | aacrjournals.org |
| CD31 | Decreased expression | Pancreatic Cancer (Xenograft) | Inhibition of Angiogenesis | aacrjournals.org |
| NF-κB | Decreased activity/expression | Pancreatic, Uterine Cancers | Anti-inflammatory, Pro-apoptotic | aacrjournals.orgnih.govnih.gov |
| β-Catenin | Reduced expression | Colon, Uterine Cancers | Inhibition of Invasion/Metastasis | nih.govresearchgate.net |
| Cyclin D1 | Reduced protein levels | Pancreatic Cancer (Xenograft) | Inhibition of Cell Cycle Progression | aacrjournals.org |
Assessment of Tumor Growth Suppression and Metastasis Inhibition
Preclinical studies have consistently shown that the metabolites of sulindac effectively suppress the growth of various tumors and inhibit metastasis. The active sulindac sulfide metabolite potently inhibits the invasion of human breast and colon tumor cells in vitro. nih.gov This anti-invasive activity is linked to the suppression of NF-κB-mediated transcription of specific microRNAs that are involved in tumor invasion and metastasis. nih.gov
In a xenograft model of human pancreatic cancer, high-dose sulindac treatment significantly suppressed tumor growth, reducing the final mean tumor volume by approximately 50% compared to the placebo group. aacrjournals.org Beyond primary tumor growth, sulindac treatment has been reported to significantly decrease liver metastasis in a human colon cancer xenograft mouse model, an effect attributed to the reduction of β-catenin signaling. nih.govresearchgate.net In studies on uterine serous carcinoma cells, sulindac inhibited cell adhesion and migration while reducing the expression of vimentin (B1176767) and β-Catenin, proteins associated with the epithelial-mesenchymal transition (EMT) that facilitates metastasis. nih.gov These findings suggest that the active metabolites of this compound have the potential to inhibit cancer cell invasion and tumor growth through multiple signaling pathways. researchgate.net
| Efficacy Endpoint | Cancer Model | Key Findings | Reference(s) |
| Tumor Growth Suppression | Pancreatic Cancer (BxPC-3 Xenograft) | High-dose sulindac reduced mean tumor volume by ~50% versus placebo. | aacrjournals.org |
| Tumor Formation Inhibition | Gastrointestinal Adenomas (Mouse Model) | Dietary sulindac inhibited tumor formation and restored normal apoptosis levels. | nih.gov |
| Invasion Inhibition | Breast and Colon Cancer (In Vitro) | Sulindac sulfide potently inhibited tumor cell invasion at concentrations lower than those needed to inhibit growth. | nih.gov |
| Metastasis Inhibition | Colon Cancer (Xenograft) | Sulindac treatment significantly decreased liver metastasis. | nih.govresearchgate.net |
Structure Activity Relationships Sar and Rational Design of Sulindac Ethyl Ester Analogs
Influence of the Ethyl Ester Moiety on Biological Activity and Prodrug Properties
Sulindac (B1681787) itself is a prodrug, a sulfoxide (B87167) that is metabolically reduced to the active sulindac sulfide (B99878). nih.gov The defining feature of sulindac is its carboxylic acid group, which is crucial for its COX inhibitory activity. nih.govaacrjournals.org The conversion of this carboxylic acid to an ethyl ester, creating sulindac ethyl ester, significantly alters its properties.
Esterification of the carboxylic acid, including conversion to methyl, ethyl, or isopropyl esters, has been shown to reduce potency against COX enzymes while generally maintaining selectivity for COX-1. acs.org For instance, one study found that while the parent compound, (E)-2′-des-methyl sulindac sulfide, was a selective COX-1 inhibitor, its ethyl ester derivative showed reduced COX-1 inhibitory activity. acs.org This modification serves as a key strategy in developing sulindac analogs with profiles that deviate from traditional NSAID activity, often exploring COX-independent mechanisms for applications like cancer prevention. nih.govmdpi.com The ester moiety can be hydrolyzed in vivo, releasing the active acid form, thereby functioning as a prodrug strategy to potentially alter absorption, distribution, and toxicity profiles. researchgate.net
Systematic Modifications of the Indene (B144670) Scaffold and Benzylidene Moiety
The indene ring system and the attached benzylidene moiety are fundamental to the molecule's interaction with its biological targets and have been extensively modified to probe SAR. researchgate.netresearchgate.net
A subtle but critical modification to the indene scaffold is the removal of the 2'-methyl group. nih.govacs.org This change not only abolishes the time-dependent inhibition of COX enzymes but also alters the stereochemistry of the benzylidene double bond from the natural Z-configuration to the E-configuration. nih.govnih.gov This E-isomer of 2′-des-methyl sulindac sulfide was identified as a selective COX-1 inhibitor, demonstrating how a small structural change can dramatically shift target selectivity. nih.gov
Modifications to the benzylidene ring have also yielded important insights. Researchers have explored a range of nonpolar and aromatic substitutions to understand the requirements for activity at different targets. nih.govacs.org For example, in a series of 2′-des-methyl sulindac sulfide analogs designed as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, biphenyl (B1667301) substitutions on the benzylidene ring resulted in potent derivatives, whereas adding a thiomethyl group to the terminal phenyl ring caused a significant drop in potency. nih.govacs.org This highlights the sensitivity of the target's binding pocket to the steric and electronic properties of this region of the molecule.
| Compound Type | Modification | Key Biological Effect | Reference |
|---|---|---|---|
| Sulindac Sulfide Analog | Removal of 2'-methyl group | Abolishes time-dependent COX inhibition; creates selective COX-1 inhibitor ((E)-isomer) | nih.gov |
| 2'-des-methyl Sulindac Sulfide Analog | Biphenyl substitution on benzylidene ring | Potent PPARγ activation (EC50 of 0.1 µM) | nih.govacs.org |
| 2'-des-methyl Sulindac Sulfide Analog | Thiomethyl group on terminal phenyl of biphenyl substitution | Significant drop in PPARγ activation potency | nih.govacs.org |
| 2'-des-methyl Sulindac Sulfide Analog | Various nonpolar/aromatic substitutions (H, Me, CF3, t-butoxy) on benzylidene ring | Less potent PPARγ activation compared to parent | nih.govacs.org |
Alterations of the Carboxylate Group and their Implications for COX-Independent Activity
The most consequential modifications for developing COX-independent activity involve replacing the carboxylate group. nih.gov Computational modeling studies revealed that the negatively charged carboxylate is essential for binding to the active sites of both COX-1 and COX-2. nih.govaacrjournals.org This understanding provided a clear rationale for its replacement to design analogs with reduced or eliminated COX-related activity and associated side effects.
A highly successful strategy has been the replacement of the carboxylate with amide functionalities, particularly those containing a basic amine group. nih.govnih.gov The most studied example is sulindac sulfide amide (SSA), an N,N-dimethylethyl amide derivative of sulindac sulfide. mdpi.com This modification replaces the negatively charged carboxylate with a group that is protonated and positively charged at physiological pH. tandfonline.com This charge reversal was predicted to reduce COX-related activity due to unfavorable interactions within the enzyme active site. tandfonline.com Other amide and sulfonamide analogs have also been synthesized to explore this chemical space further. nih.govnih.gov
The replacement of the carboxylate with an amide group dramatically shifts the biological target profile. SSA, for example, is significantly less potent at inhibiting COX enzymes than its parent, sulindac sulfide. One study reported that SSA was 68-fold and over 22-fold less potent at inhibiting COX-1 and COX-2, respectively. mdpi.com
Despite this loss of COX activity, many of these amide analogs show enhanced potency in inhibiting cancer cell growth. nih.govmdpi.com SSA was found to be approximately 10-fold more potent in inhibiting the growth of breast and colon cancer cells compared to sulindac sulfide. nih.govmdpi.com This potent anticancer activity is achieved through COX-independent mechanisms, including the inhibition of cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) isozymes and the suppression of β-catenin transcriptional activity. aacrjournals.orgmdpi.com This strategic modification successfully uncouples the desired anticancer effects from the COX-inhibitory activity responsible for the gastrointestinal toxicity of traditional NSAIDs. nih.gov
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cancer Cell Growth IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Sulindac Sulfide (SS) | Carboxylic Acid | 1.2 | 9.0 | ~73-85 (colon) | nih.govmdpi.com |
| Sulindac Sulfide Amide (SSA) | N,N-dimethylethyl amide | 81.6 | >200 | ~2-5 (colon) | nih.govmdpi.com |
Role of Sulfoxide Stereochemistry in Biological Action and Metabolism
Sulindac is a chiral molecule due to the sulfoxide group, and it is administered clinically as a racemic mixture. nih.gov The stereochemistry of this sulfoxide is critical to its metabolism and biological action. The reduction of the sulindac prodrug to the active sulindac sulfide is carried out by methionine sulfoxide reductases (Msrs). nih.gov Research has shown that this reduction can be stereospecific. For example, E. coli MsrA, but not MsrB, can reduce sulindac, suggesting it recognizes the S-sulfoxide form of the drug. nih.gov The differential metabolism of the sulfoxide enantiomers can influence the pharmacokinetic profile and the sustained availability of the active sulfide metabolite. Enantioselective synthesis methods have been developed to isolate specific chiral forms of sulindac esters, allowing for a more precise investigation of the biological roles of each stereoisomer. mdpi.com
Application of Computational Chemistry and Molecular Modeling in Analog Design
Computational chemistry has been an indispensable tool in the rational design of sulindac analogs. nih.gov Molecular modeling, specifically induced-fit docking studies, was employed to understand the binding of sulindac sulfide within the active sites of COX-1 and COX-2. nih.govplos.org These in silico studies confirmed the crucial role of the carboxylate moiety in forming a key salt-bridge interaction with an arginine residue (R120) in the enzyme active site. tandfonline.com
This insight directly prompted the synthesis of derivatives where the carboxylate was modified. nih.govaacrjournals.org Modeling predicted that replacing the anionic carboxylate with a protonated, cationic amine would disrupt this critical interaction, leading to reduced COX binding. tandfonline.com Furthermore, modeling of the benzylidene moiety's position within a nonpolar pocket of the COX active site suggested that substitutions at the 3-, 4-, and 5-positions of the phenyl ring could also be used to attenuate COX activity. tandfonline.com These computational approaches have successfully guided the synthesis of compounds like SSA, validating the strategy of designing out COX inhibition while retaining or enhancing other desired biological activities. nih.gov
Advanced Research Methodologies in Sulindac Ethyl Ester Studies
Analytical Techniques for Characterization and Metabolite Identification
A cornerstone of research into Sulindac (B1681787) Ethyl Ester involves precise analytical techniques to confirm its chemical structure, determine its purity, and identify the metabolites formed after administration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and confirmation of Sulindac Ethyl Ester and its analogues. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular framework.
In ¹H NMR, the chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the electronic environment and connectivity of protons within the molecule. For instance, characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and methyl groups can be precisely assigned. nih.gov ¹³C NMR provides complementary information by identifying the chemical shifts of each carbon atom in the structure, confirming the carbon skeleton. nih.gov For example, specific resonances can be attributed to the carbonyl carbon of the ester, the carbons of the indene (B144670) ring, and the methyl groups. nih.gov These spectral data are indispensable for verifying the successful synthesis of the target compound and for characterizing any related impurities or degradation products. researchgate.net
Table 1: Representative ¹H NMR and ¹³C NMR Data for Sulindac Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Signal Type | Assignment Example |
| ¹H | 0.9 - 1.3 | Triplet | -CH₃ of ethyl ester |
| ¹H | 2.1 - 2.3 | Singlet | Aromatic -CH₃ |
| ¹H | 2.7 - 2.9 | Singlet | S(=O)CH₃ |
| ¹H | 3.5 - 4.2 | Quartet | -CH₂- of ethyl ester |
| ¹H | 6.5 - 8.0 | Multiplet | Aromatic and vinyl protons |
| ¹³C | ~10 - 15 | Aromatic -CH₃ | |
| ¹³C | ~30 - 45 | -CH₂- and S(=O)CH₃ | |
| ¹³C | ~60 | -OCH₂- of ethyl ester | |
| ¹³C | ~105 - 150 | Aromatic and vinyl carbons | |
| ¹³C | ~170 | C=O of ester |
Note: This table is illustrative, based on data from various sulindac derivatives. nih.gov Actual values for this compound may vary.
Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and analyzing its fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used. ESI-MS is particularly useful for providing the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the compound's molecular weight. nih.govacs.org
High-Resolution Mass Spectrometry (HR-MS) offers highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites. mdpi.com This precision is invaluable for metabolite identification, where researchers can distinguish between molecules with the same nominal mass but different atomic compositions. mdpi.com When coupled with liquid chromatography (LC-MS), this technique allows for the separation and identification of metabolites from complex biological matrices like plasma or microsomal incubates. nih.gov The fragmentation pattern in tandem MS (MS/MS) experiments helps to pinpoint the site of metabolic modification, such as hydroxylation, oxidation, or conjugation. mdpi.comsciex.com
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Reversed-phase HPLC, often with UV detection, is used to separate the main compound from any impurities, starting materials, or byproducts. nih.govresearchgate.net The purity is typically determined by calculating the peak area of the compound as a percentage of the total peak area in the chromatogram. nih.govacs.org Validated HPLC methods are crucial for quality control, ensuring the reliability of biological data. researchgate.net
Furthermore, since sulindac possesses a chiral center at the sulfoxide (B87167) group, its ester derivatives are also chiral. Chiral HPLC is employed to separate the two enantiomers (R and S) and determine the enantiomeric excess (ee) of a sample. researchgate.net This is vital because enantiomers of a drug can exhibit different pharmacological and toxicological properties. nih.gov The separation is achieved using a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times. researchgate.netnih.gov
Cell Culture Models for In Vitro Efficacy and Mechanistic Investigations
In vitro studies using established cancer cell lines are fundamental to evaluating the efficacy and elucidating the mechanism of action of this compound. A wide range of human cancer cell lines are utilized depending on the therapeutic area of interest. For example, colon (HT-29, SW480), breast (MCF-7), liver (HepG2), and glioblastoma (U-87) cancer cell lines have been used to test various sulindac derivatives. nih.govresearchgate.net
These models allow researchers to investigate several key parameters:
Cytotoxicity and Growth Inhibition: Assays such as the MTT assay are used to measure the compound's ability to reduce cell viability and inhibit proliferation. mdpi.com
Apoptosis Induction: The ability of the compound to trigger programmed cell death is assessed by measuring markers like caspase activation or by using flow cytometry to quantify apoptotic cells. nih.gov
Mechanism of Action: Cell-based assays are used to probe specific molecular targets and signaling pathways affected by the compound. nih.govmdpi.com
Table 2: Common Cell Lines and Endpoints in Sulindac Derivative Research
| Cell Line | Cancer Type | Typical Endpoints Measured |
| HT-29, SW480, HCT116 | Colon Cancer | Cell Growth Inhibition, Apoptosis, DNA Synthesis Suppression nih.gov |
| MCF-7 | Breast Cancer | Cytotoxicity, Cell Viability researchgate.net |
| HepG2 | Liver Cancer | Cytotoxicity researchgate.netmdpi.com |
| U-87 | Glioblastoma | Cell Viability researchgate.net |
| S462, S520 (primary cells) | Malignant Peripheral Nerve Sheath Tumors | Apoptosis, SAPK/JNK activation |
Established Animal Models for In Vivo Pharmacokinetics and Efficacy Studies
To evaluate the behavior and effectiveness of this compound in a whole organism, researchers utilize established animal models, primarily in mice and rats.
In vivo efficacy is often tested using xenograft models, where human cancer cells (like HT-29 colon cancer cells) are implanted subcutaneously into immunodeficient mice. nih.gov The effect of the compound on tumor growth, size, and multiplicity is then monitored over time. nih.govmdpi.com Chemically-induced cancer models, such as the N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis model in rats, are also employed to study cancer prevention. mdpi.com
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. In these studies, the compound is administered to animals (e.g., via oral gavage), and blood samples are collected at various time points. nih.gov HPLC or LC-MS is then used to measure the concentration of the parent drug and its major metabolites (e.g., sulindac sulfide (B99878), sulindac sulfone) in the plasma. nih.govnih.gov This allows for the determination of key PK parameters. nih.gov
Table 3: Key Pharmacokinetic Parameters Determined in Animal Models
| Parameter | Description | Example from Sulindac Metabolite Studies in Mice nih.gov |
| Cₘₐₓ | Maximum plasma concentration | Sulindac (from a phospho-sulindac prodrug): 234 µM |
| Tₘₐₓ | Time to reach maximum plasma concentration | Sulindac (from a phospho-sulindac prodrug): 2 h |
| t₁/₂ | Half-life (time for plasma concentration to reduce by half) | Sulindac (from a phospho-sulindac prodrug): 3.5 h |
| AUC | Area under the curve (total drug exposure over time) | Used to compare overall exposure between compounds or formulations |
Molecular Biology and Biochemical Techniques for Pathway Analysis
To dissect the specific molecular mechanisms underlying the biological effects of this compound, a variety of molecular biology and biochemical techniques are employed. These methods help to identify the signaling pathways that are modulated by the compound.
Immunoblotting (Western Blotting): This technique is used to detect and quantify the expression levels of specific proteins. For example, it can be used to measure changes in the levels of proteins involved in apoptosis (e.g., caspases) or cell signaling (e.g., COX-2, β-catenin). researchgate.net
Enzyme Inhibition Assays: To determine if the compound directly inhibits a particular enzyme, biochemical assays are performed. For instance, the activity of cyclooxygenase (COX) or cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) enzymes can be measured in the presence of the compound. mdpi.com
Kinase Assays: These assays measure the activity of protein kinases, which are key regulators of cell signaling. The activation of stress-activated protein kinases like SAPK/JNK has been studied in relation to sulindac-induced apoptosis.
Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) or reporter gene assays can be used to assess changes in the transcriptional activity of specific genes, such as those regulated by the Tcf/β-catenin pathway. mdpi.com
Metabolic Studies: The metabolism of sulindac derivatives is studied using liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (P450) system. nih.govnih.gov
These techniques collectively provide a detailed picture of how this compound interacts with cellular machinery to exert its therapeutic effects, guiding the development of more effective and targeted agents.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is an indispensable technique for studying the impact of this compound on cellular proteins. It allows for the detection and quantification of specific proteins within a complex mixture, providing insights into how the compound alters protein expression levels and post-translational modifications, particularly phosphorylation, which is a key event in many signaling pathways.
In studies involving sulindac's active metabolites, sulindac sulfide and sulindac sulfone, Western blotting has been crucial in revealing their effects on critical cancer-related pathways. For example, research on human colon cancer cell lines, such as HT29, has demonstrated that these metabolites can significantly modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govnih.gov Treatment with sulindac sulfide has been shown to inhibit the phosphorylation of both EGFR and the downstream effector Extracellular signal-regulated kinase 1/2 (ERK1/2) in a dose-dependent manner. nih.gov Furthermore, these studies revealed a decrease in the total amount of EGFR protein. nih.govnih.gov Time-course experiments using Western blotting have established that the downregulation of phosphorylated EGFR can be detected as early as 12 hours after treatment with sulindac sulfide, an effect that precedes the induction of apoptosis. nih.gov
Table 1: Effect of Sulindac Sulfide on Protein Expression and Phosphorylation in HT29 Colon Cancer Cells
| Protein Analyte | Observed Effect | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Phosphorylated EGFR (pEGFR) | Downregulation | HT29 | Inhibition of EGF-induced and basal phosphorylation. Effect detected as early as 12 hours post-treatment. | nih.govnih.gov |
| Total EGFR | Downregulation | HT29 | Decrease in total protein expression levels following treatment. | nih.govnih.gov |
| Phosphorylated ERK1/2 (pERK1/2) | Downregulation | HT29 | Inhibition of EGF-induced phosphorylation, occurring subsequent to EGFR downregulation. | nih.govnih.gov |
| Activated Caspase-3 | Upregulation | HT29 | Increased cleavage products indicate induction of apoptosis, first detected at 24 hours. | nih.gov |
Gene Expression Analysis (e.g., RT-qPCR)
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. It works by converting messenger RNA (mRNA) from cells into complementary DNA (cDNA), which is then amplified. The rate of amplification is monitored in real-time to determine the initial amount of mRNA, providing a quantitative measure of gene expression. This method is crucial for understanding how this compound may alter cellular function at the transcriptional level.
Studies investigating the broader effects of sulindac have utilized gene expression analysis to identify molecular targets. For instance, transcriptomic experiments have been employed to assess the activity of sulindac on various genes. researchgate.net While comprehensive RT-qPCR data on this compound specifically is limited, the methodology is standard for evaluating how sulindac and its derivatives influence the expression of genes involved in inflammation, cell cycle, and apoptosis. The technique allows for the validation of findings from broader microarray analyses and for the precise quantification of changes in key target genes that may be up- or down-regulated following treatment.
Table 2: Application of RT-qPCR in Analyzing Drug-Induced Gene Expression Changes
| Gene Target Category | Purpose of Analysis | Potential Findings | Reference |
|---|---|---|---|
| Cell Cycle Regulators (e.g., CDKN1A/p21) | To determine if the compound induces cell cycle arrest via transcriptional regulation. | Upregulation of cyclin-dependent kinase inhibitors. | oaepublish.comresearchgate.net |
| Apoptosis-Related Genes (e.g., BCL2, BAX) | To investigate the molecular mechanism of induced apoptosis. | Downregulation of anti-apoptotic genes (BCL2) or upregulation of pro-apoptotic genes (BAX). | oaepublish.com |
| Inflammatory Mediators (e.g., COX-2) | To confirm the effect on known inflammatory pathways. | Downregulation of genes involved in prostaglandin (B15479496) synthesis. | nih.gov |
| Detoxification Enzymes | To assess the impact on cellular metabolic and detoxification pathways. | Modulation of Phase I or Phase II enzyme gene expression. | researchgate.net |
Enzyme Activity and Ligand Binding Assays
Enzyme activity and ligand binding assays are fundamental biochemical tools for characterizing the direct molecular interactions of compounds like this compound. Enzyme assays measure the rate at which a specific enzyme catalyzes a reaction, and how this rate is affected by the compound. Ligand binding assays determine the ability of a compound to bind to a specific receptor or protein target.
Research has shown that sulindac and its metabolites can modulate the activity of various enzymes. For example, in HT-29 human colon adenocarcinoma cells, sulindac metabolites were found to increase the activity of Phase II detoxification enzymes, such as Quinone Reductase (QR) and Glutathione S-Transferase (GST). nih.gov Sulindac sulfone, which does not inhibit cyclooxygenase (COX) enzymes, was shown to induce the activity of both QR and GST. nih.gov This suggests a mechanism of action independent of prostaglandin synthesis inhibition. nih.gov
Ligand binding assays have revealed that sulindac can directly interact with nuclear receptors. It has been reported to bind to the Retinoid X Receptor-alpha (RXRα). nih.gov This interaction can inhibit signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival. nih.gov Another study demonstrated that sulindac can act as a ligand for the Aryl hydrocarbon Receptor (AhR). researchgate.net
Table 3: Enzyme Activity and Ligand Binding Findings for Sulindac and its Metabolites
| Assay Type | Target | Compound | Observed Effect | Reference |
|---|---|---|---|---|
| Enzyme Activity Assay | Quinone Reductase (QR) | Sulindac Sulfone | ~1.5-fold increase in activity in HT-29 cells. | nih.gov |
| Enzyme Activity Assay | Glutathione S-Transferase (GST) | Sulindac Sulfone | ~1.5-fold increase in activity in HT-29 cells. | nih.gov |
| Enzyme Activity Assay | Cyclooxygenase (COX-1, COX-2) | Sulindac Sulfone | Lacked inhibitory activity. | nih.gov |
| Ligand Binding Assay | Retinoid X Receptor-alpha (RXRα) | Sulindac | Binds to RXRα, inhibiting interaction with p85α. | nih.gov |
| Ligand Binding Assay | Aryl hydrocarbon Receptor (AhR) | Sulindac | Competes for ligand binding. | researchgate.net |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound research, it is primarily used to assess the compound's effects on the cell cycle and to quantify apoptosis.
By staining cells with a fluorescent DNA-binding dye, such as propidium iodide, flow cytometry can measure the DNA content of each cell in a large population. This allows researchers to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Studies on sulindac's active metabolite, sulindac sulfide, have shown that it can induce cell cycle arrest, typically in the G0/G1 phase, in various cell lines, including mouse embryonic fibroblasts and human promyelocytic leukemia cells. nih.govresearchgate.net
Flow cytometry is also a cornerstone for detecting and quantifying apoptosis. Assays like the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to identify DNA fragmentation, a hallmark of late-stage apoptosis. springermedizin.de Studies on human prostate cancer cell lines (BPH-1, LNCaP, and PC3) have utilized DNA flow cytometry to confirm that sulindac derivatives induce apoptosis. nih.gov This technique provides quantitative data on the percentage of apoptotic cells in a population following treatment, offering a robust measure of the compound's cytotoxic efficacy. nih.govspringermedizin.de
Table 4: Flow Cytometry Analysis of Cell Cycle and Apoptosis Induced by Sulindac Derivatives
| Analysis Type | Cell Line | Compound | Key Finding | Reference |
|---|---|---|---|---|
| Cell Cycle Analysis | Mouse Embryonic Fibroblasts (MEFs) | Sulindac Sulfide | Induces cell cycle arrest, partly mediated by p21 and Rb. | nih.gov |
| Cell Cycle Analysis | HL60 (Leukemia) | Sulindac Sulfide | Causes cell cycle arrest in G0/G1 phase. | researchgate.net |
| Apoptosis Analysis (DNA Flow Cytometry) | LNCaP, PC3 (Prostate Cancer) | Sulindac Sulfide & Sulfone | Induces apoptosis in a dose-dependent manner. | nih.gov |
| Apoptosis Analysis (TUNEL Assay) | Malignant Peripheral Nerve Sheath Tumor Cells | Sulindac Sulfide | Confirms induction of apoptosis via DNA fragmentation. | springermedizin.de |
Future Research Directions and Unexplored Avenues for Sulindac Ethyl Ester Research
Identification and Validation of Novel Molecular Targets
The anticancer and anti-inflammatory effects of sulindac (B1681787) are often attributed to its metabolites' ability to inhibit cyclooxygenase (COX) enzymes. mdpi.comgoogle.com However, a growing body of evidence suggests that the therapeutic actions of sulindac and its derivatives may extend beyond COX inhibition, involving a variety of molecular targets. mdpi.comscispace.com Future research on Sulindac Ethyl Ester should prioritize the identification and validation of these novel targets.
Derivatives of sulindac have been shown to possess anticancer properties that are independent of COX inhibition. mdpi.com For instance, some derivatives exhibit potent growth-inhibitory and pro-apoptotic effects on cancer cells while having significantly reduced COX-1 and COX-2 inhibitory activity. mdpi.comnih.gov One proposed COX-independent target is cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE). mdpi.com Inhibition of cGMP PDE leads to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG) signaling, which can suppress tumor growth. mdpi.com Investigating whether this compound or its metabolites interact with cGMP PDE is a promising avenue.
Another potential target is the 15-lipoxygenase-1 (15-LOX-1) enzyme. scispace.com Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to induce apoptosis in colorectal cancer cells by upregulating the expression and activity of 15-LOX-1. scispace.com Research is needed to determine if this compound can modulate 15-LOX-1 activity.
Furthermore, some sulindac derivatives have been found to inhibit the transcriptional activity of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. mdpi.comnih.gov The potential for this compound to modulate this pathway represents a significant area for future studies. The exploration of these and other potential targets could reveal novel mechanisms of action and broaden the therapeutic applications of this compound.
Table 1: Potential Novel Molecular Targets for this compound
| Target Class | Specific Target | Potential Therapeutic Relevance |
| Phosphodiesterases | cGMP PDE | Cancer |
| Lipoxygenases | 15-LOX-1 | Cancer |
| Signaling Pathways | Wnt/β-catenin | Cancer |
| ABC Transporters | ABCC1 | Multi-drug resistance in cancer |
| Protein Kinases | Mitogen-activated protein kinase 3 | Cancer, Inflammation |
| Nuclear Receptors | Peroxisome proliferator-activated receptor delta | Cancer, Metabolic diseases |
Development of Advanced Drug Delivery Systems for Optimized Preclinical Performance
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations while minimizing off-target effects. Advanced drug delivery systems offer a strategy to enhance the preclinical performance of this compound. nih.govualberta.ca
Esterification, as seen in this compound, is a prodrug strategy that can improve a drug's lipophilicity, potentially enhancing its absorption and ability to cross cellular membranes. researchgate.net Future research could focus on leveraging this property by incorporating this compound into various nanocarrier systems.
Potential Drug Delivery Platforms:
Polymeric Micelles: These self-assembling nanostructures can encapsulate hydrophobic drugs like this compound, improving their solubility and stability in aqueous environments. ualberta.ca Polymeric micelles can also be designed for targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to the micelle surface.
Liposomes and Vesicles: Liposomes, including highly deformable vesicles like transfersomes and ethosomes, can enhance the transport of drugs across biological barriers such as the skin. nih.gov This could be particularly relevant for developing topical formulations of this compound for localized inflammatory conditions or skin cancers.
Biodegradable Depots: Formulations using biodegradable polymers can provide sustained release of a drug over an extended period. google.com This approach could be beneficial for chronic conditions, reducing the frequency of administration and improving patient compliance in a clinical setting.
Cocrystals: Crystal engineering to form cocrystals with excipients like theanine could improve the dissolution rate and bioavailability of poorly soluble drugs. google.com
Research in this area should involve the design, synthesis, and in vitro/in vivo characterization of these advanced formulations of this compound to assess their pharmacokinetic profiles and therapeutic efficacy in preclinical models.
Investigation of Combinatorial Approaches with Other Preclinical Therapeutic Agents
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in oncology. This strategy can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual agents, thereby reducing toxicity. Investigating this compound in combination with other preclinical therapeutic agents is a critical next step.
Preclinical studies have already shown that sulindac can act synergistically with other agents. For example, it has been shown to enhance the apoptotic potential of arsenic trioxide in lung cancer cells and work in concert with simvastatin (B1681759) to induce apoptosis. nih.gov Combination therapies have also shown promise in pancreatic cancer models, where sulindac combined with an NF-κB inhibitor led to significant tumor growth suppression. aacrjournals.org
Future research should explore the combination of this compound with a range of therapeutic modalities, including:
Chemotherapeutic Agents: Assessing synergy with conventional chemotherapy drugs could reveal new treatment regimens for various cancers.
Targeted Therapies: Combining this compound with drugs that target specific oncogenic pathways (e.g., EGFR inhibitors, BRAF inhibitors) could be particularly effective.
Immunotherapies: Given the link between inflammation and the tumor microenvironment, investigating the combination of this compound with immune checkpoint inhibitors could yield promising results.
Radiotherapy: Preclinical studies could explore whether this compound can act as a radiosensitizer, enhancing the efficacy of radiation treatment. mdpi.com
Table 2: Examples of Preclinical Combination Studies with Sulindac
| Combination Agent | Cancer Model | Observed Effect |
| Arsenic trioxide | Lung cancer | Augmented apoptosis nih.gov |
| Simvastatin | Lung cancer | Synergistic apoptosis nih.gov |
| LC-1 (Parthenolide analogue) | Pancreatic cancer | Inhibition of tumor growth aacrjournals.org |
| α-difluoromethylornithine | Colon cancer | Inhibition of polyp recurrence acs.org |
These investigations should be guided by a rational understanding of the molecular targets of each agent to maximize the potential for synergistic interactions.
Detailed Exploration of Enantiomeric Specificity in Biological Actions and Metabolism
Sulindac is a chiral molecule, existing as two enantiomers ((R)- and (S)-sulindac) due to the stereocenter at the sulfoxide (B87167) group. researchgate.netacs.org It is administered as a racemic mixture. researchgate.net The biological activity and metabolic fate of each enantiomer can differ significantly. While much is known about the enantioselectivity of sulindac itself, a detailed exploration of the enantiomeric specificity of this compound is a largely unexplored but crucial area of research.
The esterification of the carboxylic acid group could influence the stereoselective metabolism of the sulfoxide. It is plausible that the (R)- and (S)-enantiomers of this compound are metabolized at different rates and through different pathways. Furthermore, the individual enantiomers may exhibit distinct pharmacological activities.
Future research should focus on:
Stereoselective Synthesis: Developing methods for the efficient synthesis of the individual (R)- and (S)-enantiomers of this compound is a prerequisite for studying their specific properties. researchgate.netnih.govmdpi.com
Pharmacokinetic Profiling: Comparing the ADME profiles of the individual enantiomers in preclinical models will be essential to understand their in vivo behavior.
Pharmacodynamic Evaluation: The biological activities of each enantiomer should be assessed in a range of in vitro and in vivo assays to determine if one is more potent or has a more desirable therapeutic profile. For example, one enantiomer might retain the desired anti-inflammatory or anti-cancer effects while having a reduced side-effect profile.
Understanding the enantiomeric specificity of this compound could lead to the development of a single-enantiomer drug with improved efficacy and safety compared to the racemic mixture.
Expanding Research into Additional Preclinical Disease Models Beyond Cancer
While much of the research on sulindac and its derivatives has focused on cancer chemoprevention and treatment, the underlying mechanisms of action, such as anti-inflammatory effects and modulation of cellular signaling pathways, suggest potential utility in a broader range of diseases.
A particularly promising area is neurodegenerative diseases, such as Alzheimer's disease . Inflammation is a known component of Alzheimer's pathology. mdpi.com More specifically, sulindac and its metabolites have been investigated for their potential to interact with amyloid-β (Aβ) peptides, the main component of the amyloid plaques found in the brains of Alzheimer's patients. researchgate.netnih.gov Studies have suggested that sulindac sulfide (B99878) can modulate Aβ aggregation, potentially reducing its neurotoxicity. researchgate.net Given that esterification can enhance brain penetration of certain compounds, this compound is a compelling candidate for investigation in preclinical models of Alzheimer's disease. nih.gov Research could explore its effects on Aβ aggregation, tau pathology, neuroinflammation, and cognitive deficits in relevant animal models. mdpi.com
Another area of interest is cardiovascular disease . While some NSAIDs have been associated with an increased risk of adverse cardiovascular events, this is often linked to their inhibition of COX-2. wikidoc.org Derivatives of sulindac with reduced COX-inhibitory activity might offer a safer profile. mdpi.comgoogle.com Future studies could investigate the effects of this compound in preclinical models of atherosclerosis, myocardial infarction, or other cardiovascular conditions, particularly focusing on its anti-inflammatory properties.
Further research could also extend to other inflammatory and proliferative disorders where the molecular targets of this compound may be relevant.
Q & A
Q. What in vitro assays are commonly used to evaluate Sulindac Ethyl Ester's effects on mitochondrial function?
The Tetramethylrhodamine Ethyl Ester (TMRE) assay is widely used to assess mitochondrial membrane potential. Cells are treated with this compound (e.g., 25–100 µM), incubated with TMRE, and fluorescence is measured at Ex/Em 549/575 nm. This method quantifies apoptosis induction via mitochondrial depolarization .
Q. How is this compound characterized chromatographically for purity assessment?
Gas chromatography (GC) with electron capture detection is employed. Sulindac derivatives, including the ethyl ester, are analyzed as methyl esters using a SE-30 column under isothermal conditions (262°C). Retention times for sulindac (~7 minutes), sulfide (1.5 minutes), and sulfone (5 minutes) analogs are critical for identification .
Q. What metabolic pathways are involved in this compound biotransformation?
Liver microsomal metabolism generates metabolites such as sulindac sulfone, sulindac (parent compound), and sulindac sulfoxide (SSone). LC-MS/MS and UV spectral comparisons with authentic standards are used to confirm metabolite structures. Fragmentation patterns at ester bonds (e.g., m/z 355 and 427 ions) aid in identification .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo models of this compound's chemopreventive effects be resolved?
Discrepancies often arise from differences in bioavailability or model specificity. For example, in vivo studies in azoxymethane-induced rats show reduced premalignant lesions (BCAC and ACF) via apoptosis, while in vitro models may lack tumor microenvironment factors. Cross-validation using laser-capture microdissected adenoma cells (e.g., ApcMin/+ mice) improves translational relevance by isolating homogeneous cell populations .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
Non-linear regression models (e.g., log-dose vs. response) are suitable for dose-response curves. For apoptosis assays, ANOVA with post-hoc tests (e.g., Tukey’s) should compare treatment groups. Power analysis must ensure adequate sample sizes to detect biologically relevant effect sizes, particularly in studies with high inter-individual variability .
Q. How can researchers optimize experimental parameters for this compound stability in cell culture media?
Stability studies should assess hydrolysis rates under physiological conditions (pH 7.4, 37°C). High-performance liquid chromatography (HPLC) with UV detection at 325 nm monitors degradation. Media supplementation with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) may prolong compound stability .
Q. What ethical considerations are critical when designing animal studies involving this compound?
Protocols must address:
- Data anonymization : Pseudonymize datasets, with access restricted to principal investigators.
- 3Rs framework : Replace animal models where possible (e.g., organoids), reduce sample sizes via power calculations, and refine endpoints (e.g., non-invasive imaging).
- Institutional approval : Submit detailed methodology, including euthanasia criteria and adverse event monitoring, to ethics committees .
Methodological Best Practices
Q. How should researchers document experimental protocols for reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Primary data : Include raw chromatograms, dose-response curves, and statistical outputs in supplementary materials.
- Compound characterization : For novel derivatives, provide NMR, HRMS, and HPLC purity data.
- Ethics statements : Declare compliance with ARRIVE 2.0 guidelines for animal studies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality control : Use GC or HPLC to verify purity (>95%) and confirm absence of sulfide/sulfone contaminants.
- Storage : Store aliquots at -80°C under argon to prevent oxidation.
- Collaborative validation : Cross-validate synthesis protocols with independent labs using shared reference standards .
Data Interpretation Challenges
Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound's mechanisms?
Pathway enrichment tools (e.g., GSEA, MetaboAnalyst) identify overlapping gene-metabolite networks. For example, transcriptomic data from LCM-isolated adenomas combined with metabolite profiling can reveal associations between apoptosis genes (e.g., BAX/BCL2) and sulindac-derived metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
